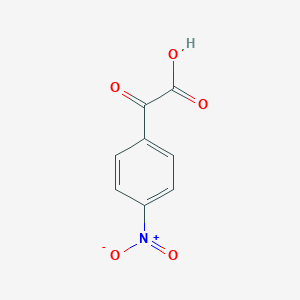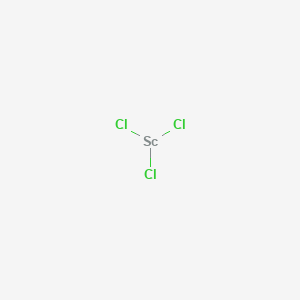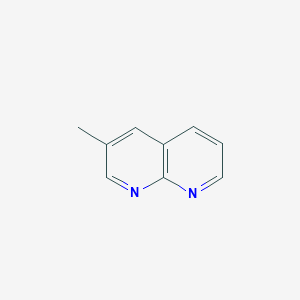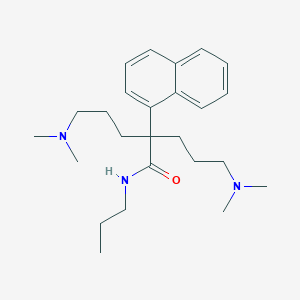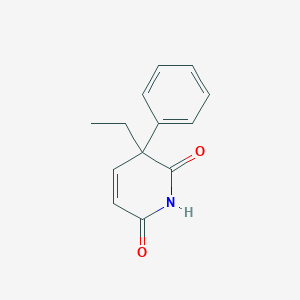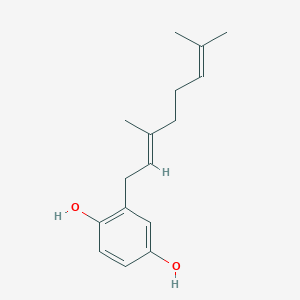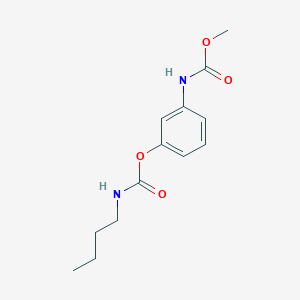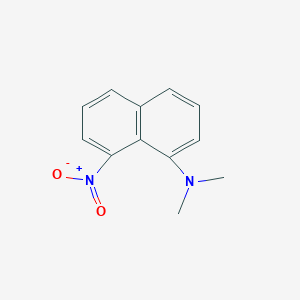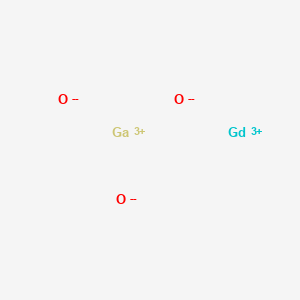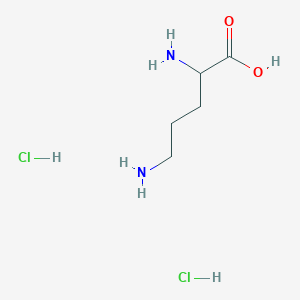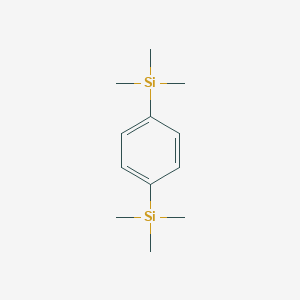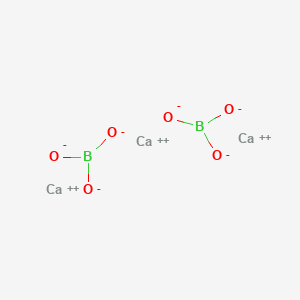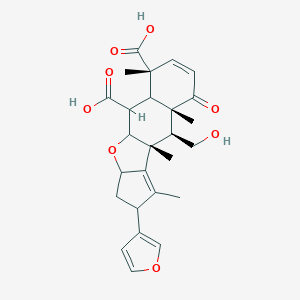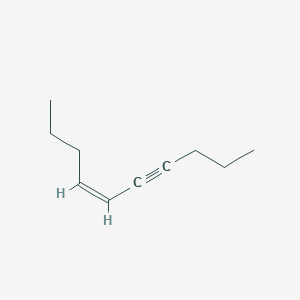
4-Decen-6-yne, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decen-6-yne, (Z)- is a chemical compound that belongs to the group of alkynes. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This chemical compound has gained significant attention in the scientific community due to its diverse range of applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Decen-6-yne, (Z)- is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It is believed that 4-Decen-6-yne, (Z)- interacts with specific proteins in the cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Decen-6-yne, (Z)- has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Decen-6-yne, (Z)- in lab experiments is its versatility. It can be used as a building block in organic synthesis, as a ligand in catalysis, and as a fluorescent probe in biological imaging. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Zukünftige Richtungen
There are numerous future directions for the study of 4-Decen-6-yne, (Z)-. One potential direction is to further explore its potential use in the treatment of cancer and other diseases. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to explore the use of 4-Decen-6-yne, (Z)- as a fluorescent probe in biological imaging.
Synthesemethoden
The synthesis of 4-Decen-6-yne, (Z)- can be achieved through various methods, including the Sonogashira coupling reaction, the Wittig reaction, oxidative coupling, and the Pauson-Khand reaction. The Sonogashira coupling reaction is the most commonly used method for synthesizing this compound. This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Wissenschaftliche Forschungsanwendungen
4-Decen-6-yne, (Z)- has numerous scientific research applications, including its use as a building block in organic synthesis, as a ligand in catalysis, and as a fluorescent probe in biological imaging. It has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
13343-76-5 |
|---|---|
Produktname |
4-Decen-6-yne, (Z)- |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(Z)-dec-4-en-6-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7- |
InChI-Schlüssel |
HAMAIVSPUXRZEN-CLFYSBASSA-N |
Isomerische SMILES |
CCC/C=C\C#CCCC |
SMILES |
CCCC=CC#CCCC |
Kanonische SMILES |
CCCC=CC#CCCC |
Synonyme |
(Z)-4-Decen-6-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



